molecular formula C7H14O B8364524 2-Ethoxy-3-methyl-1-butene CAS No. 56544-17-3

2-Ethoxy-3-methyl-1-butene

Cat. No. B8364524
Key on ui cas rn: 56544-17-3
M. Wt: 114.19 g/mol
InChI Key: IRDGHFDTPIJNMU-UHFFFAOYSA-N
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Patent
US05159086

Procedure details

1550 g of ethyl 2-chloroglyoxalate 2,4-dichlorophenylhydrazone are dissolved in 600 g of 2-ethoxy-3-methylbut-1-ene and 325 g of sodium carbonate, dissolved in 300 ml of water, are added such that a pH of greater than 8.0 is always maintained. After a reaction time of 4 hours (60°-80° C.), the aqueous phase is separated off and 200 ml of hydrochloric acid (pH~1) are added to the organic phase and the mixture is heated to reflux for 1 hour. After cooling to 70° C., the organic phase is separated off and crystallized using methanol/water. 1694 g of product having a purity of 96.3% are obtained, which corresponds to a yield of 94.7% of theory. The melting point is 95°-96° C.
Quantity
1550 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
325 g
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][N:10]=[C:11](Cl)[C:12]([O:14][CH2:15][CH3:16])=[O:13].C(O[C:21]([CH:23]([CH3:25])[CH3:24])=[CH2:22])C>C(=O)([O-])[O-].[Na+].[Na+].O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N:9]1[C:21]([CH:23]([CH3:25])[CH3:24])=[CH:22][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1550 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)NN=C(C(=O)OCC)Cl
Name
Quantity
600 g
Type
reactant
Smiles
C(C)OC(=C)C(C)C
Step Two
Name
Quantity
325 g
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added such that a pH of greater than 8.0
TEMPERATURE
Type
TEMPERATURE
Details
is always maintained
CUSTOM
Type
CUSTOM
Details
After a reaction time of 4 hours (60°-80° C.), the aqueous phase is separated off
Duration
4 h
ADDITION
Type
ADDITION
Details
200 ml of hydrochloric acid (pH~1) are added to the organic phase
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)N1N=C(C=C1C(C)C)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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